Ethyl 5-bromobenzofuran-3-carboxylate

Antiviral HCV NS5B Polymerase Replicon Assay

Researchers seeking regioselectively functionalized benzofuran cores face limited options with validated biological activity. This 5-bromo-substituted scaffold directly addresses that gap. • 5-Br handle enables Suzuki/Buchwald-Hartwig couplings for SAR exploration; EC₅₀ = 4 µM (HCV genotype 1b replicon) provides a validated antiviral starting point. • Confers hCA IX K_I = 5.5 nM with 58.9-fold selectivity over hCA II-the tail group of choice for tumor-associated carbonic anhydrase IX targeting. • XLogP3 = 3.2 lipophilic fragment for SPR/thermal shift screening; validated one-step 73% yield ensures reliable throughput for parallel synthesis workflows.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
CAS No. 137242-41-2
Cat. No. B180100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromobenzofuran-3-carboxylate
CAS137242-41-2
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3
InChIKeyZBKAUMXETAHVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromobenzofuran-3-Carboxylate: Physicochemical and Synthetic Profile


Ethyl 5-bromobenzofuran-3-carboxylate is a heterocyclic building block belonging to the benzofuran-3-carboxylate ester class, defined by a bromine atom at the 5-position of the benzofuran core [1]. It possesses a molecular weight of 269.09 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area of 39.4 Ų, with no hydrogen bond donors and three hydrogen bond acceptors [2]. This physicochemical profile establishes it as a lipophilic scaffold suitable for further functionalization in medicinal chemistry programs.

Why the 5-Bromo Substituent Cannot Be Replaced by Generic Analogs


Generic substitution among benzofuran-3-carboxylate esters ignores the decisive role of the 5-bromo substituent in modulating both reactivity and target binding. The bromine atom serves as a critical synthetic handle for cross-coupling reactions and acts as a lipophilic pharmacophoric element that enhances membrane permeability relative to the unsubstituted or 5-chloro analogs [1][2]. Furthermore, direct biological evaluation demonstrates that the 5-bromobenzofuran tail confers distinct inhibitory potency and selectivity profiles against carbonic anhydrase isoforms, effects that are not recapitulated by 2-methylbenzofuran or other halogen-substituted variants [3].

Quantitative Differentiation Against Closest Structural Analogs


HCV NS5B Polymerase Inhibition Potency Comparison

Ethyl 5-bromobenzofuran-3-carboxylate demonstrates measurable inhibitory activity against HCV NS5B polymerase in a cell-based replicon assay (EC50 = 4.00E+3 nM), providing a defined potency benchmark for structure-activity relationship campaigns [1]. In contrast, a closely related benzofuran analog (BDBM50530019) achieves an EC50 of 21 nM in the same assay, indicating a ~190-fold potency difference that is directly attributable to specific structural modifications beyond the core benzofuran-3-carboxylate scaffold [2].

Antiviral HCV NS5B Polymerase Replicon Assay

Lipophilicity Modulation by the 5-Bromo Substituent

The 5-bromo substitution significantly increases the computed lipophilicity of the benzofuran-3-carboxylate scaffold. Ethyl 5-bromobenzofuran-3-carboxylate has a PubChem-computed XLogP3 of 3.2 [1], compared to an XLogP3 of 2.7 for the non-brominated parent scaffold (ethyl benzofuran-3-carboxylate) [2]. This +0.5 log unit increase directly influences membrane permeability and target engagement potential.

Physicochemical Property Lipophilicity Drug Design

Validated One-Step Synthetic Yield Benchmark

A documented synthesis route for ethyl 5-bromobenzofuran-3-carboxylate achieves a 73% yield in a single step from 5-bromosalicylaldehyde and ethyl diazoacetate . This yield is consistent with established methods for benzofuran-3-carboxylate esters, where optimized conditions for 5-substituted benzofurans generally produce higher regioselectivity compared to 4- or 6-substituted analogs [1]. The 5-bromo derivative's predictable reactivity supports scalable procurement for multi-step library synthesis.

Synthetic Chemistry Building Block Reaction Yield

Carbonic Anhydrase IX Inhibitor Tail Group Potency

In a direct head-to-head comparison of benzofuran tails appended to a sulfonamide zinc-binding group, the 5-bromobenzofuran (BBF) tail provides superior hCA IX inhibitory potency relative to the 2-methylbenzofuran (MBF) tail. BBFS compound 28b (containing the 5-bromobenzofuran tail) exhibits a KI of 5.5 nM, whereas the corresponding MBFS compound 11b (containing the 2-methylbenzofuran tail) exhibits a KI of 8.4 nM under identical assay conditions [1]. The BBF tail also yields an improved selectivity index (S.I. = 58.9) over the off-target hCA II isoform, compared to an S.I. of 26.4 for the MBF tail [1].

Carbonic Anhydrase hCA IX Anticancer Sulfonamide

Minimum Purity Specification for Reproducible Assays

Commercial suppliers specify a purity of NLT 98% for ethyl 5-bromobenzofuran-3-carboxylate, as verified by ISO-certified quality control processes . This specification exceeds the typical 95% minimum purity offered by other vendors for 5-bromobenzofuran-3-carboxylic acid ethyl ester . Higher initial purity reduces the burden of in-house purification and minimizes the risk of confounding biological artifacts from trace impurities in cell-based assays.

Quality Control Purity Reproducibility

Research Applications Leveraging the 5-Bromo Differentiation


HCV NS5B Polymerase Lead Optimization

Use ethyl 5-bromobenzofuran-3-carboxylate as a starting scaffold for fragment growing or scaffold hopping aimed at improving antiviral potency. The established EC50 of 4 µM in the genotype 1b replicon assay provides a clear baseline for SAR studies [1]. Researchers can exploit the 5-bromo handle for Suzuki or Buchwald-Hartwig couplings to explore vector-specific interactions in the NS5B palm site.

Selective Carbonic Anhydrase IX Inhibitor Synthesis

Employ the compound as a key intermediate for constructing 5-bromobenzofuran-based sulfonamides (BBFS series). Direct evidence shows that the BBF tail confers single-digit nanomolar hCA IX inhibition (KI = 5.5 nM) with a 58.9-fold selectivity over hCA II, outperforming the 2-methylbenzofuran tail [2]. This makes it the tail group of choice for tumor-associated CA IX targeting.

High-Yield Building Block for Parallel Library Synthesis

Integrate ethyl 5-bromobenzofuran-3-carboxylate into automated parallel synthesis workflows where a validated one-step 73% yield ensures sufficient material throughput . The 5-bromo substitution pattern directs regioselective functionalization, minimizing byproduct formation and simplifying purification compared to less predictable substitution patterns.

Pre-Validated Lipophilic Fragment for Drug Discovery

Deploy the compound as a pre-validated, lipophilic fragment (XLogP3 = 3.2) for screening against hydrophobic binding pockets [3]. The +0.5 log unit lipophilicity advantage over the non-brominated parent scaffold enhances the probability of detecting meaningful binding interactions in surface plasmon resonance (SPR) or thermal shift assays.

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